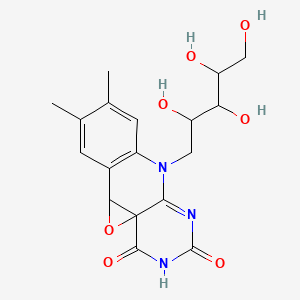
5-Deazaflavin 4,5-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deazaflavin 4,5-epoxide, also known as this compound, is a useful research compound. Its molecular formula is C18H21N3O7 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Reactions
5-Deazaflavin 4,5-epoxide serves as a cofactor in several enzymatic processes. It has been shown to interact with various oxidases, including glucose oxidase and D-amino acid oxidase. The compound participates in reactions where it forms stable complexes that can undergo transformations under specific conditions:
- Reaction with Peroxides : When bound to enzymes like glucose oxidase and lactate oxidase, this compound reacts with peroxides to yield significant products. For instance, in the presence of m-chloroperoxybenzoate, it can lead to the formation of deazaFAD derivatives through hydrolysis mechanisms that involve pyrimidine ring contraction .
- Stability and Decomposition : The stability of the epoxide varies with different enzymes. For example, it remains stable with lactate oxidase but can decompose when released into solution from D-amino acid oxidase due to environmental conditions .
Anticancer Properties
Recent studies have highlighted the potential of 5-deazaflavin derivatives as anticancer agents. These compounds exhibit promising biological activities against various cancer cell lines:
- Design and Synthesis : Novel derivatives of 5-deazaflavin have been synthesized and tested for their antitumor efficacy. These compounds showed significant activity by stabilizing and activating the tumor suppressor protein p53 and inhibiting the E3 ligase activity of MDM2 in tumors retaining wild-type p53 .
- Mechanism of Action : The anticancer effects are attributed to their ability to induce apoptosis and cell cycle arrest through p53 activation. Additionally, some derivatives act as radiosensitizers, enhancing the effectiveness of radiation therapy against tumors .
Coenzyme Activity
This compound also functions as a coenzyme in various biochemical reactions:
- Oxidoreductase Systems : It has been identified as a coenzyme in methane-producing bacteria's oxidoreductase systems, facilitating the conversion of carbon dioxide to methane . This highlights its role not only in human health but also in environmental biochemistry.
- Synthetic Applications : The compound's ability to catalyze epoxide ring-opening reactions makes it valuable in synthetic organic chemistry. It can facilitate both reductive and oxidative pathways, leading to diverse products useful in drug development and chemical synthesis .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propriétés
Numéro CAS |
86889-50-1 |
|---|---|
Formule moléculaire |
C18H21N3O7 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
6,7-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2-oxa-10,12,14-triazatetracyclo[9.4.0.01,3.04,9]pentadeca-4(9),5,7,11-tetraene-13,15-dione |
InChI |
InChI=1S/C18H21N3O7/c1-7-3-9-10(4-8(7)2)21(5-11(23)13(25)12(24)6-22)15-18(14(9)28-18)16(26)20-17(27)19-15/h3-4,11-14,22-25H,5-6H2,1-2H3,(H,20,26,27) |
Clé InChI |
SNPOHMZHOHFVKK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C34C2O4)CC(C(C(CO)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C34C2O4)CC(C(C(CO)O)O)O |
Synonymes |
5-DAZFEP 5-deazaflavin 4,5-epoxide 5-deazaflavin 4a,5-epoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















